molecular formula C20H25N5O3 B2799233 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-43-7

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2799233
CAS No.: 900010-43-7
M. Wt: 383.452
InChI Key: MBKLATOICLYOKB-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hexyl chain, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Hexyl Chain: The hexyl chain can be attached through alkylation reactions using hexyl halides under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-pentyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-hexyl-8-hydroxy-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific structural features, such as the ethoxyphenyl group and the hexyl chain, which confer distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-9-11-14(12-10-13)28-4-2/h9-12H,3-8H2,1-2H3,(H2,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKLATOICLYOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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